molecular formula C10H13FN4S B2600983 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3-fluoropropyl sulfide CAS No. 861208-12-0

5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3-fluoropropyl sulfide

Cat. No.: B2600983
CAS No.: 861208-12-0
M. Wt: 240.3
InChI Key: QAJSXYQATDNKCO-UHFFFAOYSA-N
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Description

5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3-fluoropropyl sulfide is a heterocyclic compound that belongs to the triazolopyrimidine family This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with additional methyl and fluoropropyl sulfide substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3-fluoropropyl sulfide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine with 3-fluoropropyl thiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3-fluoropropyl sulfide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the fluoropropyl sulfide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the fluorine atom or to alter the oxidation state of the sulfur atom.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3-fluoropropyl sulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3-fluoropropyl sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to changes in cellular behavior .

Comparison with Similar Compounds

Similar Compounds

  • **5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol
  • **5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid
  • **5,7-Diethyl[1,2,4]triazolo[1,5-a]pyrimidine
  • **7-Isobutyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine

Uniqueness

The presence of the 3-fluoropropyl sulfide group in 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl 3-fluoropropyl sulfide distinguishes it from other similar compounds. This functional group imparts unique chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-(3-fluoropropylsulfanyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN4S/c1-7-6-8(2)15-9(12-7)13-10(14-15)16-5-3-4-11/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJSXYQATDNKCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)SCCCF)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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